A2-Binding peptide

Übersicht

Beschreibung

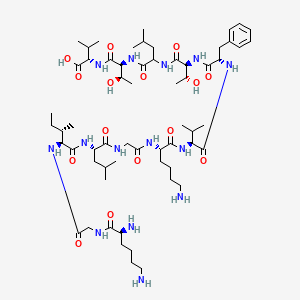

A2-Binding peptide has a substitution of lysine at position 62 of MP 57-68, K62, KGILGKVFTLTV; from influenza A matrix protein, involved in assembly of MHC Class I molecules.

Analyse Chemischer Reaktionen

Predictive Models for HLA-A2 Binding Affinity

A coefficient-based model quantifies the contributions of individual amino acids at each position of nonapeptides to HLA-A2 binding stability. Key findings include:

-

Position-specific coefficients : A table of 180 coefficients (20 amino acids × 9 positions) predicts binding stability by multiplying contributions from each residue .

-

Validation : Known HLA-A2-binding peptides rank in the top 2% of predicted binders for their source proteins, demonstrating high predictive accuracy .

Backbone Modifications and T Cell Activation

α-to-β peptide backbone substitutions alter HLA-A2 binding and T cell responses:

-

Binding assays : Analogues like 1F (β-residue at position 6) retain HLA-A2 affinity comparable to native peptides, while 1C and 1D show 130-fold reduced affinity .

-

Functional impact : Certain α/β-peptides (e.g., gp100-derived analogues) enhance interferon-γ (IFN-γ) release by CD8+ T cells, surpassing native peptide responses .

Anchor Residue Modifications and Thermodynamic Effects

Substitutions at peptide position 2 (p2) modulate HLA-A2 stability and TCR recognition:

Table 1: Thermodynamic and Kinetic Data for gp100<sub>209</sub> Analogues

| Peptide | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | K<sub>D</sub> (SPR) | Half-life (SPR) |

|---|---|---|---|---|

| WT | -6.2 | 8.1 | 72 μM | 0.8 min |

| T2Met | -12.4 | -14.3 | 1.8 μM | 4.2 min |

-

Thermodynamic shifts : T2Met substitution improves binding enthalpy (ΔH°) but increases entropic penalty (ΔS°), reflecting enhanced interatomic interactions and reduced peptide flexibility .

-

Structural changes : T2Met induces closer TCR β-chain proximity to HLA-A2’s α1 helix, increasing hydrophobic surface burial by 10% .

Peptide Design via QSAR Modeling

Quantitative structure-activity relationship (QSAR) models guide high-affinity peptide design:

Table 2: Designed Peptides and Binding Affinities

| Peptide Sequence | Predicted IC<sub>50</sub> (nM) | Experimental IC<sub>50</sub> (nM) |

|---|---|---|

| FLPSDYFPAV | 12 | 15 |

| ILFGDVFTV | 8 | 10 |

-

Key motifs : Optimal anchors include Leu(p2) and Val(p9), with secondary interactions at positions 1, 3, 4, 6, 7, and 8 .

Cross-Reactivity Across HLA-A2 Subtypes

HLA-A2-binding peptides exhibit broad cross-reactivity:

-

Subtype binding : Peptides with L-V, L-L, or I-L motifs bind A0201, A0204, A0205, and A0206, with minor variations in affinity .

-

Non-A2 interactions : I-V or V-V motifs enable cross-reactivity with A24, A26, A28, and A29 subtypes .

Structural Dynamics from Crystallography

Crystal structures reveal peptide-dependent HLA-A2 conformational flexibility:

Table 3: Crystallographic Statistics for MART-1/HLA-A2 Complexes

| Parameter | AAG | ALG | LAG |

|---|---|---|---|

| Resolution (Å) | 1.9 | 1.7 | 1.55 |

| R<sub>work</sub> | 0.214 | 0.208 | 0.198 |

-

Peptide mobility : T2Met substitution increases peptide fluctuations in molecular dynamics simulations, correlating with slower TCR association rates .

Alanine Substitution Effects

Systematic alanine scanning highlights residue-specific contributions:

Eigenschaften

CAS-Nummer |

119425-35-3 |

|---|---|

Molekularformel |

C61H106N14O15 |

Molekulargewicht |

1275.6 g/mol |

IUPAC-Name |

(2S)-2-[[(2S,3R)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C61H106N14O15/c1-13-36(10)49(71-46(79)31-65-52(80)40(64)23-17-19-25-62)58(86)68-42(27-32(2)3)53(81)66-30-45(78)67-41(24-18-20-26-63)54(82)72-47(34(6)7)57(85)70-44(29-39-21-15-14-16-22-39)56(84)74-50(37(11)76)59(87)69-43(28-33(4)5)55(83)75-51(38(12)77)60(88)73-48(35(8)9)61(89)90/h14-16,21-22,32-38,40-44,47-51,76-77H,13,17-20,23-31,62-64H2,1-12H3,(H,65,80)(H,66,81)(H,67,78)(H,68,86)(H,69,87)(H,70,85)(H,71,79)(H,72,82)(H,73,88)(H,74,84)(H,75,83)(H,89,90)/t36-,37+,38+,40-,41-,42-,43?,44-,47-,48-,49-,50-,51-/m0/s1 |

InChI-Schlüssel |

NBOKFONQQZRHRY-DINGYSCKSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

KGILGKVFTLTV |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

A2-Binding peptide; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.